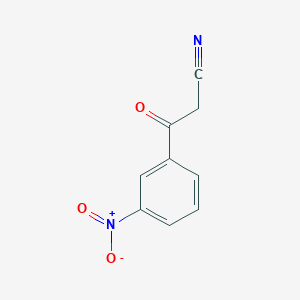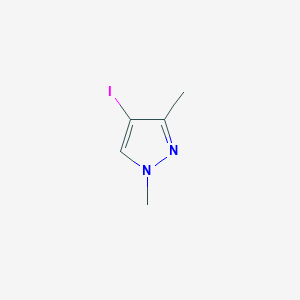
4-(Pyridin-3-yl)butan-2-one
Vue d'ensemble
Description
“4-(Pyridin-3-yl)butan-2-one” is a chemical compound with the molecular formula C9H11NO. It has a molecular weight of 149.19 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a liquid compound . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density are not available in the current resources.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- 4-(Pyridin-3-yl)butan-2-one derivatives are synthesized through various chemical reactions, leading to the formation of pyridine derivatives. These compounds are utilized in creating diverse chemical structures like thieno[2,3-b]pyridine, pyrazolopyridine, pyridothienopyrimidine, and pyridothienooxazinone derivatives (Rateb, 2011).
Organic Chemistry and Molecular Interaction
- The compound plays a role in the synthesis of complex organic structures. For instance, its condensation with other organic compounds leads to the formation of 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and its derivatives, which can be functionalized with various groups (Kuznetsov, Mazhed, & Serova, 2010).
Luminescence and Sensor Applications
- In the field of sensor technology, this compound derivatives are used in designing optical sensing structures. These structures, particularly when incorporated with lanthanide coordination, are valuable in developing novel sensors with specific luminescent properties (Li et al., 2019).
Structural and Optical Properties
- The compound contributes to the understanding of molecular packing and intermolecular interactions in various polymorphs. These studies are crucial in interpreting emission properties and understanding solid-state characteristics of organic compounds (Percino et al., 2014).
Density Functional Theory Studies
- Density Functional Theory (DFT) calculations have been used to study the tautomeric preferences of derivatives of this compound. These studies are significant in understanding the stability and molecular behavior of such compounds in various environments (Dobosz, Gawinecki, & Ośmiałowski, 2010).
Coordination Chemistry and Metal Complexes
- The compound is used in the synthesis of metal complexes, which are studied for their potential in various applications like spin state properties and magnetic materials. This demonstrates the versatility of this compound in forming complexes with various metals (Kulmaczewski et al., 2022).
Propriétés
IUPAC Name |
4-pyridin-3-ylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUNKLBPKLZUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498105 | |
| Record name | 4-(Pyridin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55161-19-8 | |
| Record name | 4-(Pyridin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





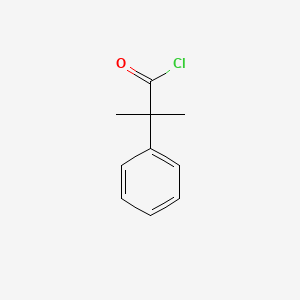
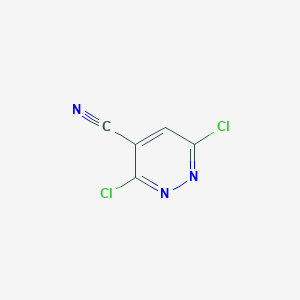
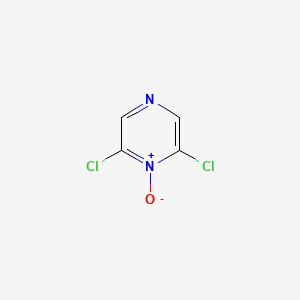
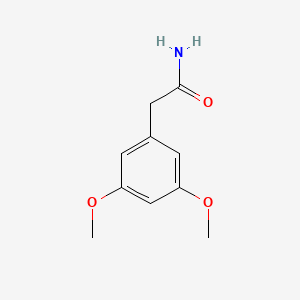

![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)
